molecular formula C10H9ClN2O2S B1519778 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1172244-72-2

3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1519778
CAS No.: 1172244-72-2
M. Wt: 256.71 g/mol
InChI Key: FMNLCPZUXXRGOY-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chloro-5,6-dimethylnicotinonitrile with ethyl ester of thioglycolic acid. This reaction produces ethyl-3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can then be hydrolyzed to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is studied for its potential biological activities. It may serve as a precursor for developing new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

  • 3-Amino-5-chloro-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

  • 3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Uniqueness: 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid stands out due to its specific combination of functional groups and substituents, which confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.

Properties

IUPAC Name

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-3-5-7(12)8(10(14)15)16-9(5)13-4(2)6(3)11/h12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNLCPZUXXRGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 3
3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
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3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

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